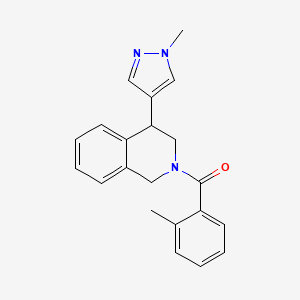

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

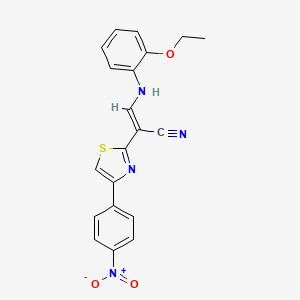

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are the basis for several groups of drugs, including sulfa drugs .

Molecular Structure Analysis

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase the bioavailability of drugs . It also contains a fluorophenyl group, which can enhance the compound’s ability to penetrate biological membranes .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperazine derivatives are known to undergo a variety of chemical reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide group could make the compound more polar and increase its solubility in water .Scientific Research Applications

Corrosion Inhibition Properties

The compound has been studied for its potential in corrosion inhibition. Research involving similar piperidine derivatives indicates their effectiveness in inhibiting corrosion on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were employed to understand their adsorption behaviors and inhibition efficiencies. These studies provide insights into the molecular interactions and properties that contribute to the corrosion inhibition process, suggesting potential applications of such compounds in protecting metals from corrosion (Kaya et al., 2016).

Synthesis and Therapeutic Potential

Another area of interest is the synthesis of related compounds and their therapeutic potential. For instance, the catalytic enantioselective synthesis of a derivative aimed as a cocaine abuse therapeutic agent highlights the chemical versatility and potential application of such structures in pharmacology (Forrat et al., 2007). This showcases the broader implications of synthesizing and modifying such compounds for medical use.

Pharmacological Profile

The pharmacological profile of derivatives with structural similarities has been explored, particularly as 5-HT6 receptor antagonists. These studies demonstrate the potential of such compounds to penetrate the brain and exhibit selective antagonistic properties, offering insights into their therapeutic implications for treating various neurological conditions (Stean et al., 2002).

Antibacterial and Anthelmintic Activity

Research into the synthesis, characterization, and biological evaluation of certain derivatives has shown moderate antibacterial and anthelmintic activities. This suggests potential applications in developing new antimicrobial agents, contributing to the ongoing search for novel treatments against resistant strains of bacteria and parasites (Sanjeevarayappa et al., 2015).

COX-2 Inhibition for Anti-Inflammatory Applications

Additionally, studies on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, including fluorine-substituted derivatives, have identified compounds with potent and selective inhibition of the COX-2 enzyme. This points to their potential in treating inflammation-related disorders, offering a pathway to developing new anti-inflammatory drugs (Hashimoto et al., 2002).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

It is known that piperazine derivatives can interact with various targets in the body, leading to a range of biological effects .

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways, leading to a range of biological effects .

Result of Action

Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .

properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O4S/c1-27-18-7-8-19(28-2)20(15-18)29(25,26)22-9-10-23-11-13-24(14-12-23)17-5-3-16(21)4-6-17/h3-8,15,22H,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLSZGVEULVRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B2472588.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2472589.png)

![7-(4-(difluoromethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2472603.png)

![ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate](/img/structure/B2472608.png)

![2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-(2-methylallyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2472610.png)